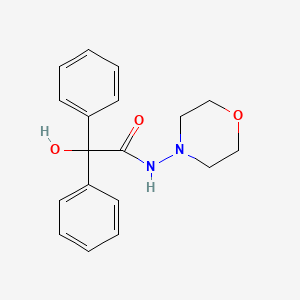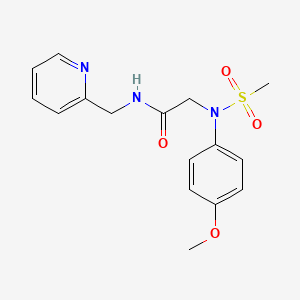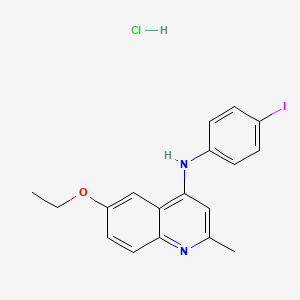
2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide, also known as HDAC inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of histone deacetylase (HDAC), which is an enzyme that plays a crucial role in regulating gene expression. The inhibition of HDAC by this compound has been found to have various applications in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide involves the inhibition of this compound enzymes. This compound enzymes are responsible for removing acetyl groups from histone proteins, which are involved in regulating gene expression. The inhibition of this compound enzymes by this compound leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound enzymes. The accumulation of acetylated histones leads to changes in gene expression, which can result in various physiological effects. In cancer cells, the inhibition of this compound enzymes by this compound leads to the induction of apoptosis and sensitization to other chemotherapeutic agents. Additionally, this compound inhibitors have been found to have anti-inflammatory effects and may be useful in the treatment of other diseases, such as neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide in lab experiments include its potent inhibition of this compound enzymes, which makes it a useful tool for studying gene expression and regulation. Additionally, its specificity for this compound enzymes makes it a useful tool for studying the role of this compound enzymes in various physiological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
The future directions for research involving 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide include the development of more potent and specific this compound inhibitors. Additionally, research is needed to determine the optimal dosing and administration of this compound inhibitors in the treatment of cancer and other diseases. Finally, research is needed to determine the potential long-term effects of this compound inhibitors on gene expression and regulation.
Métodos De Síntesis
The synthesis of 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide is a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 4-morpholinecarboxylic acid, 2,2-diphenylacetic acid, and thionyl chloride in the presence of dimethylformamide (DMF) to form 2,2-diphenyl-3-oxo-N-(4-morpholinyl)butyramide. This intermediate product is then reacted with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid to form this compound.
Aplicaciones Científicas De Investigación
The inhibition of 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide by this compound has been found to have various applications in scientific research. One of the most significant applications is in the field of cancer research. This compound inhibitors have been found to induce apoptosis (programmed cell death) in cancer cells, making them a potential treatment option for various types of cancer. Additionally, this compound inhibitors have been found to sensitize cancer cells to other chemotherapeutic agents, making them more effective.
Propiedades
IUPAC Name |
2-hydroxy-N-morpholin-4-yl-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-17(19-20-11-13-23-14-12-20)18(22,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,22H,11-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFMLYDILFYATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4981736.png)
![2-[2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B4981749.png)
![1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4981756.png)
![9H-fluoren-9-one O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B4981757.png)
![3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4981765.png)
![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4981768.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4981776.png)

![N-{4-hydroxy-2,3-dimethyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4981787.png)

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4981797.png)
![(4-ethynylbenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4981814.png)

